

# Application Notes & Protocols: CRISPR/Cas9 Mediated Knockout of the TPM4 Gene

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Compound of Interest		
Compound Name:	tropomyosin-4	
Cat. No.:	B1170905	Get Quote

## **Introduction to Tropomyosin 4 (TPM4)**

Tropomyosin 4 (TPM4) is a protein-coding gene belonging to the tropomyosin family of actin-binding proteins. These proteins are crucial for regulating the function of actin filaments in both muscle and non-muscle cells.[1][2][3] TPM4 is involved in the contractile system of striated and smooth muscles and plays a vital role in maintaining the stability of the cytoskeleton in non-muscle cells.[4][5]

Functionally, tropomyosins form coiled-coil dimers that lie along the major groove of most actin filaments.[1] This position allows them to stabilize the filaments and control the access of other actin-binding proteins, such as myosin, thereby regulating muscle contraction.[1][6] In non-muscle cells, TPM4 is implicated in cytoskeletal organization, cell motility, and the formation of stress fibers.[1]

Dysregulation of TPM4 expression has been linked to various human diseases. It has emerged as a biomarker in several cancers, with its expression being elevated in some (e.g., ovarian cancer, glioma) and reduced in others (e.g., colon and breast cancers), often correlating with prognosis.[1][7] Additionally, TPM4 is essential for platelet formation, and mutations can lead to macrothrombocytopenia, a condition characterized by abnormally large and a reduced number of platelets.[8] Given its diverse roles in cellular processes and disease, TPM4 is a significant target for functional studies using genome editing technologies like CRISPR/Cas9.

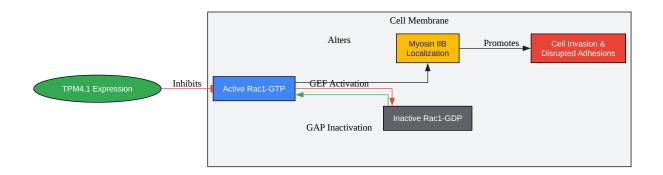
## **Signaling Pathways and Experimental Workflow**



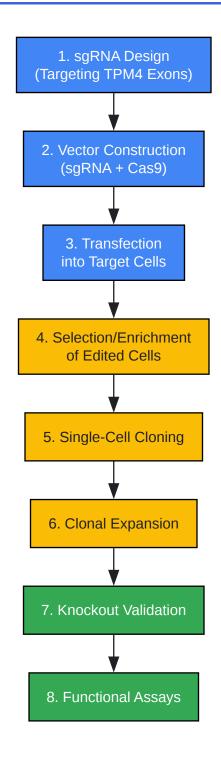
## **TPM4 in Rac1-Myosin IIB Signaling**

Loss of the Tpm4.1 isoform, which is expressed from the TPM4 gene, has been shown to disrupt cell-cell adhesions and promote invasive behavior in epithelial cells. This process is mediated through the Rac1 signaling pathway, which leads to alterations in the localization of myosin IIB and subsequent changes in cell motility and invasion.[9]









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